tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate
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Overview
Description
tert-Butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate: is a complex organic compound that belongs to the class of imidazo[1,2-d][1,4]diazepines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate typically involves multi-step organic reactions. The process begins with the formation of the imidazo[1,2-d][1,4]diazepine core, followed by the introduction of the tert-butyl and formate groups. Common reagents used in these reactions include various amines, aldehydes, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
- tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate
- tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate
Uniqueness: tert-Butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate is unique due to its specific substitution pattern and functional
Properties
Molecular Formula |
C13H21N3O4 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl 5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate;formic acid |
InChI |
InChI=1S/C12H19N3O2.CH2O2/c1-12(2,3)17-11(16)15-6-4-10-13-5-7-14(10)8-9-15;2-1-3/h5,7H,4,6,8-9H2,1-3H3;1H,(H,2,3) |
InChI Key |
CYPBVHURWDADIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=CN2CC1.C(=O)O |
Origin of Product |
United States |
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